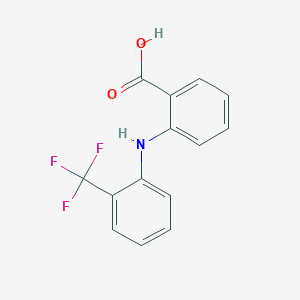

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H10F3NO2 |

|---|---|

Molekulargewicht |

281.23 g/mol |

IUPAC-Name |

2-[2-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20) |

InChI-Schlüssel |

ONKHJNFXJDEMNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(F)(F)F |

Synonyme |

N-(2-trifluoromethylphenyl)anthranilic acid oFLU cpd |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Setup and Optimization

A typical protocol employs methyl 2-bromobenzoate as the electrophilic partner, 2-(trifluoromethyl)aniline as the nucleophile, and a palladium catalyst system. Key components include:

-

Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ (1–5 mol%)

-

Ligand : Xantphos or BINAP (2–10 mol%)

-

Base : Cs₂CO₃ or K₃PO₄ (2.0 equiv)

-

Solvent : Toluene or dioxane (80–110°C, 12–24 h)

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination to form the C–N bond. Post-coupling hydrolysis of the methyl ester (e.g., with LiOH in THF/H₂O) yields the free benzoic acid.

Table 1: Buchwald–Hartwig Amination Optimization

| Parameter | Optimal Condition | Yield Range (%) |

|---|---|---|

| Catalyst/Ligand | Pd₂(dba)₃/Xantphos | 70–85 |

| Base | Cs₂CO₃ | 75–88 |

| Temperature | 100°C | 68–82 |

| Solvent | Toluene | 72–85 |

This method achieves moderate to high yields but requires careful control of moisture and oxygen.

Direct Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) offers a metal-free alternative for C–N bond formation, leveraging the electron-withdrawing effect of the trifluoromethyl group to activate the aryl ring.

Reaction Mechanism and Limitations

The trifluoromethyl group meta-directs the incoming amine nucleophile, necessitating precise positioning of the leaving group (e.g., Cl, Br) at the ortho position relative to the carboxylic acid. For example, 2-chlorobenzoic acid reacts with 2-(trifluoromethyl)aniline under high-temperature conditions (150–180°C) in DMF or NMP, with CuI as a catalyst.

Key Challenges:

-

Regioselectivity : Competing para-substitution may occur without directing groups.

-

Reactivity : Harsh conditions (e.g., 24 h at 160°C) limit functional group tolerance.

Multi-Step Synthesis via Ester Intermediates

A patent-derived approach (GB2182041A) utilizes esterification to enhance reactivity and simplify purification.

Stepwise Procedure

-

Esterification : React 2-aminobenzoic acid with diethylene glycol and thionyl chloride to form the 2-(2-hydroxyethoxy)ethyl ester.

-

Coupling : Treat the ester with 2-(trifluoromethyl)phenyl isothiocyanate in the presence of K₂CO₃ (room temperature, 6 h).

-

Hydrolysis : Cleave the ester with aqueous NaOH to regenerate the carboxylic acid.

Table 2: Ester-Mediated Synthesis Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Esterification | SOCl₂, EtOH/H₂O, 1 h | 89 |

| Coupling | K₂CO₃, RT, 6 h | 78 |

| Hydrolysis | 1M NaOH, 60°C, 2 h | 95 |

This method avoids palladium catalysts but introduces additional steps for protection/deprotection.

Oxidative Methods from Aldehyde Precursors

A Chinese patent (CN103274929B) outlines a route starting from 2-trifluoromethylbenzaldehyde:

-

Oxidation : Convert 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzoic acid using KMnO₄ or CrO₃.

-

Amination : Introduce the amino group via Ullmann coupling with NH₃ or a protected amine.

While scalable, this method struggles with over-oxidation and requires stringent temperature control.

Analyse Chemischer Reaktionen

Arten von Reaktionen: O-Trifluormethylphenyl-Anthranilsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Benzolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas in Gegenwart eines Katalysators werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Derivate von O-Trifluormethylphenyl-Anthranilsäure, die verschiedene funktionelle Gruppen am Benzolring aufweisen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential antitumor and antimicrobial activities. Its derivatives have shown promising results in inhibiting various cancer cell lines and pathogens.

- Anticancer Activity : Several studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, certain analogs achieved over 90% inhibition at low concentrations (10 nM), indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Research has demonstrated that this compound can inhibit the growth of resistant bacterial strains, suggesting its application in treating infections, particularly in the context of rising antibiotic resistance.

Agrochemical Applications

The trifluoromethyl group enhances the compound's lipophilicity, which is advantageous for agrochemical formulations. It has been utilized in developing herbicides and pesticides that target specific weeds while minimizing harm to crops.

- Herbicidal Activity : Compounds with similar structures have been reported to possess high herbicidal activity against key weed species in cereal crops such as wheat . The unique properties of fluorinated compounds allow for better efficacy in pest control.

Material Science

In material science, fluorinated compounds are known for their unique physical properties. The incorporation of the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers.

- Polymer Development : The compound can serve as a building block for synthesizing advanced materials with improved performance characteristics, including resistance to solvents and thermal degradation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various compounds similar to 2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid. It was found that certain derivatives exhibited significant cytotoxicity across multiple cancer cell lines, inducing apoptosis through caspase activation pathways.

| Compound | Target | Inhibition (%) at 10 nM |

|---|---|---|

| Compound A | EGFR | 91 |

| Compound B | HER-2 | 92 |

| Compound C | KDR | 85 |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed that a derivative effectively inhibited the growth of resistant bacterial strains, highlighting its potential in addressing antibiotic resistance issues.

Wirkmechanismus

The mechanism of action of O-Trifluoromethylphenyl Anthranilic Acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the formation of amyloid fibrils by stabilizing the native tetrameric conformation of transthyretin, a protein associated with amyloid diseases . The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and leading to the desired therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Key Data :

Substituent Variations in Fenamates

Fenamates exhibit diverse pharmacological profiles based on substituent types and positions:

- Mefenamic Acid (MFA; 2-(2,3-dimethylanilino)benzoic acid): Features dimethyl groups at the 2- and 3-positions of the phenyl ring. MFA is a potent analgesic and anti-inflammatory agent but lacks the -CF₃ group, resulting in lower lipophilicity compared to the target compound .

- Meclofenamic Acid (MCFA; 2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid): Combines chlorine and methyl substituents, enhancing halogen-bonding interactions. MCFA shows higher COX-2 selectivity, suggesting that halogenation can refine target specificity .

- Niflumic Acid (NFA; 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid): Replaces the benzoic acid with a pyridine ring, altering hydrogen-bonding capacity. NFA modulates ERG potassium channels, highlighting how core structure changes impact target selectivity .

Structural Comparison :

Prodrug Derivatives and Toxicity Mitigation

- Etofenamate (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid 2-(2-hydroxyethoxy)ethyl ester): A prodrug of FFA, etofenamate masks the carboxylic acid group to improve topical absorption and reduce gastrointestinal (GI) irritation. This strategy could be applicable to the target compound if its free acid form exhibits similar toxicity .

- Flufenamic Acid Prodrugs (FE and FG) : Synthesized by conjugating FFA with propyphenazone, these prodrugs demonstrated reduced ulcerogenicity while retaining anti-inflammatory activity. Hydrolysis studies in simulated intestinal fluid (pH 7.4) showed 43.97–53.46% release of FFA, suggesting controlled drug delivery .

Pharmacokinetic Insights :

Membrane Interactions and Ion Channel Effects

Evidence from fenamates suggests that substituent positioning impacts membrane localization and channel activation:

- Flufenamic Acid (FFA): Preferentially partitions into lipid bilayers due to its -CF₃ group, facilitating Slo2.1 channel activation.

- PD-118057 (2-{4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino}-benzoic acid): A dichlorophenyl-substituted analog, PD-118057 modulates ERG channels, underscoring the role of halogenation in target engagement .

Biologische Aktivität

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid, with the Chemical Abstracts Service (CAS) number 32621-47-9, is an organic compound notable for its unique structural features, including a trifluoromethyl group and an amino group linked to a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO2, with a molecular weight of approximately 281.23 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this compound a subject of interest in drug design.

Biological Activity Overview

The biological activities of this compound are primarily explored in the context of anticancer properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, molecular docking studies suggested that analogs of benzoic acid can inhibit key proteins involved in cancer progression, such as VEGFR-2 and PDGFRα. These proteins are crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Inhibition of angiogenesis |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 6.48 | MCF-7 | VEGFR-2 inhibition |

| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | 0.03 | HCT116 | Multi-target anticancer activity |

Anti-inflammatory Effects

The compound's anti-inflammatory potential stems from its ability to inhibit cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes. Selectivity towards COX-2 over COX-1 suggests that this compound may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Preliminary studies suggest that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE may enhance cholinergic signaling, thus improving cognitive function .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Antitumor Efficacy : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to target proteins involved in tumor growth, leading to increased apoptosis in cancer cells .

- Inflammation Models : In vitro assays showed significant reductions in inflammatory markers when treated with benzoic acid derivatives, indicating potential for therapeutic use in inflammatory diseases .

- Neurodegenerative Disease Models : Research on PABA analogs indicated promising results in improving memory retention and reducing neuroinflammation in animal models of Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between 2-aminobenzoic acid derivatives and 2-(trifluoromethyl)phenyl halides. Key steps include:

- Nucleophilic substitution : Reacting 2-aminobenzoic acid with 2-(trifluoromethyl)phenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Buchwald-Hartwig coupling : Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to couple aryl halides with amines, achieving higher regioselectivity .

Yield optimization requires precise control of temperature, solvent polarity (DMF > DMSO), and stoichiometric ratios. Impurities often arise from unreacted starting materials or dehalogenation byproducts, necessitating purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and aromatic proton environments (δ 6.5–8.5 ppm in ¹H NMR). Coupling patterns distinguish para/ortho substitution .

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/0.1% formic acid mobile phase) and detect molecular ions ([M+H]⁺ at m/z ~310) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) using SHELX software for structure refinement .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

- Cell viability assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (24–72 hours) and measure viability via MTT or PrestoBlue®. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and stability in complex reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect increases electrophilicity at the amino group, favoring SNAr reactions .

- Solvent modeling : Use COSMO-RS to simulate solvation effects. Polar aprotic solvents (DMF) stabilize transition states in coupling reactions, while protic solvents (ethanol) favor proton transfer in acid-base equilibria .

Q. How do crystallographic studies resolve structural ambiguities in polymorphs or co-crystals of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water) and collect data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL, focusing on disorder modeling for flexible groups (e.g., trifluoromethyl rotation) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···O hydrogen bonds) to explain packing motifs. Compare with Cambridge Structural Database (CSD) entries for analogous benzoic acid derivatives .

Q. What mechanistic insights explain contradictory bioactivity data across different cell lines or enzyme isoforms?

Methodological Answer:

- Isoform-specific profiling : Use recombinant enzymes (e.g., COX-1 vs. COX-2) to assess selectivity. For example, the compound’s trifluoromethyl group may sterically hinder binding to COX-2’s larger active site .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Cytochrome P450 interactions (e.g., CYP3A4) can explain species-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.